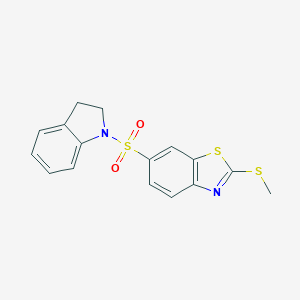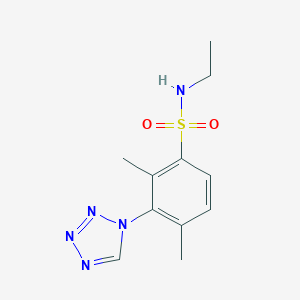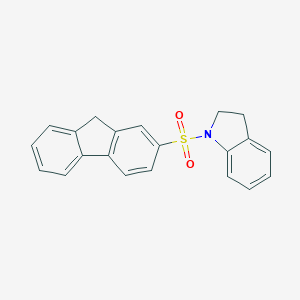![molecular formula C19H24N2O3 B299846 Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate](/img/structure/B299846.png)
Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate, also known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. MPA is a carbamate derivative of adamantane, which is a type of cyclic hydrocarbon. The compound has been studied extensively for its ability to inhibit certain enzymes and receptors in the body, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate is complex and involves several pathways in the body. One of the primary targets of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate is carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH and ion transport in many tissues. By inhibiting carbonic anhydrase, Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate can disrupt these processes and lead to a variety of physiological effects.
Biochemical and Physiological Effects:
Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate has been shown to have a range of biochemical and physiological effects in the body, including anti-tumor, anti-inflammatory, and anti-convulsant effects. In cancer research, Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate has been studied for its ability to inhibit the growth of tumor cells by disrupting the pH balance and ion transport in these cells. In neurological disorders, Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate has been shown to have anti-convulsant effects by inhibiting the activity of certain receptors in the brain. Additionally, Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes and cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate for lab experiments is its ability to inhibit the activity of specific enzymes and receptors in the body, making it a useful tool for studying these processes. However, the complex synthesis process and the potential for off-target effects can be limitations for some experiments. Additionally, the high cost of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate can be a limiting factor for some researchers.
Orientations Futures
There are many potential future directions for the study of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate, including its use in drug development for various diseases. One area of research that has shown promise is the use of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate in combination with other drugs to enhance their effectiveness. Additionally, the development of new synthesis methods for Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate could lead to improved yields and lower costs, making it more accessible for researchers. Overall, the unique chemical structure and potential therapeutic applications of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate make it a promising candidate for future research.
Méthodes De Synthèse
The synthesis of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate involves several steps, starting with the reaction of adamantane with phosgene to form 1,3-dioxolan-2-one. This intermediate is then reacted with 4-aminophenylcarbamic acid methyl ester to form Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate. The synthesis process is complex and requires careful attention to detail to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and infectious diseases. One of the primary mechanisms of action of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate is its ability to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes. By inhibiting this enzyme, Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate has been shown to have anti-tumor, anti-inflammatory, and anti-convulsant effects.
Propriétés
Nom du produit |
Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate |
|---|---|
Formule moléculaire |
C19H24N2O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
methyl N-[4-(adamantane-1-carbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C19H24N2O3/c1-24-18(23)21-16-4-2-15(3-5-16)20-17(22)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
MTAVVMGSJIXDHN-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
COC(=O)NC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B299763.png)
![2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299764.png)
![Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate](/img/structure/B299766.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299768.png)

![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299773.png)

![2-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B299775.png)
![3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299776.png)
![N-[3-(cyclopentylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B299777.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B299783.png)
![2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B299784.png)
